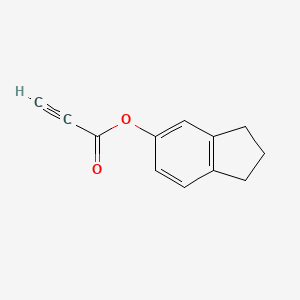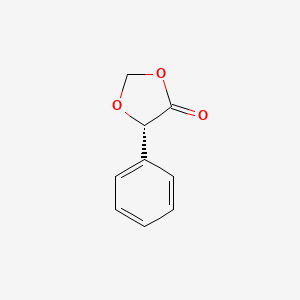
1,3-Dioxolan-4-one, 5-phenyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-4-one, 5-phenyl-, (S)- is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a five-membered ring containing both oxygen and carbon atoms. The presence of a phenyl group and the chiral center at the 5-position make it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-4-one, 5-phenyl-, (S)- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of mandelic acid as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions typically include refluxing in toluene with p-toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-Dioxolan-4-one, 5-phenyl-, (S)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of metallic catalysts and advanced purification techniques to isolate the compound in its enantiomerically pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-4-one, 5-phenyl-, (S)- undergoes various chemical reactions, including:
Michael Addition: This compound readily participates in Michael addition reactions with butenolide and 4-methoxy-β-nitrostyrene, forming products with high stereoselectivity.
Diels-Alder Cycloaddition: The compound can undergo Diels-Alder cycloaddition reactions, forming adducts that can be further transformed into chiral epoxy ketones.
Polymerization: It can be used as a monomer in the polymerization process to form degradable and chemically recyclable polymers.
Common Reagents and Conditions
Michael Addition: Common reagents include butenolide and 4-methoxy-β-nitrostyrene, with the reaction typically carried out under mild conditions.
Diels-Alder Cycloaddition: This reaction often requires elevated temperatures and the presence of a suitable dienophile.
Polymerization: The polymerization process may involve radical initiators and specific reaction conditions to achieve high molecular weight polymers.
Major Products Formed
Michael Addition: The major products are chiral adducts with high stereoselectivity.
Diels-Alder Cycloaddition: The major products include chiral epoxy ketones and other cycloaddition adducts.
Polymerization: The major products are degradable polymers with ester linkages in the backbone.
Scientific Research Applications
1,3-Dioxolan-4-one, 5-phenyl-, (S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-4-one, 5-phenyl-, (S)- involves its ability to act as a chiral benzoyl anion equivalent in various reactions . The compound’s chiral center at the 5-position allows it to participate in stereoselective reactions, forming products with high enantiomeric purity. The molecular targets and pathways involved in its reactions include the formation of chiral adducts and the stabilization of reaction intermediates through its unique structure .
Comparison with Similar Compounds
1,3-Dioxolan-4-one, 5-phenyl-, (S)- can be compared with other similar compounds, such as:
2-Methylene-1,3-dioxepane (MDO): Both compounds are used in the synthesis of degradable polymers, but MDO has a seven-membered ring structure.
5,6-Benzo-2-methylene-1,3-dioxepane (BMDO): Similar to MDO, BMDO is used in polymerization reactions but has a benzo-fused ring structure.
2-Methylene-4-phenyl-1,3-dioxolane (MPDL): This compound is structurally similar to 1,3-Dioxolan-4-one, 5-phenyl-, (S)- and is used in similar polymerization reactions.
The uniqueness of 1,3-Dioxolan-4-one, 5-phenyl-, (S)- lies in its chiral center and the ability to form highly stereoselective products in various reactions .
Properties
CAS No. |
60646-33-5 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(5S)-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C9H8O3/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
InChI Key |
BDVXHBPOBAINOJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1O[C@H](C(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
C1OC(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
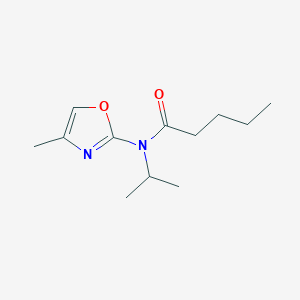
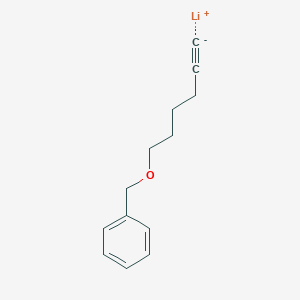
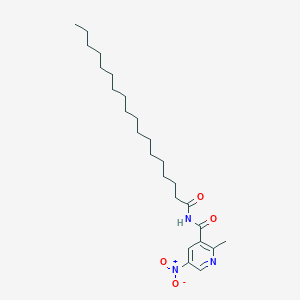

![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)
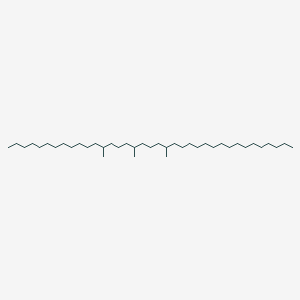
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
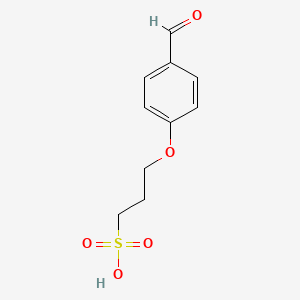

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
